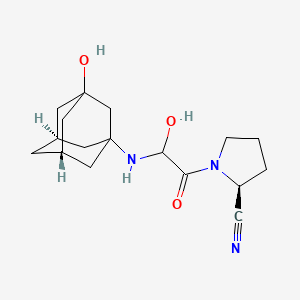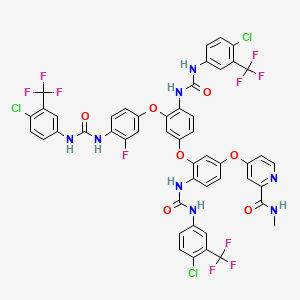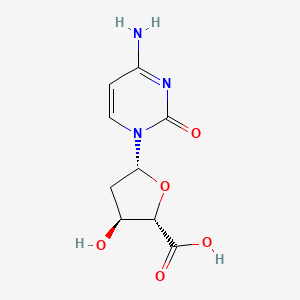
5-Carboxyl-2'-deoxycytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Carboxyl-2’-deoxycytidine is a derivative of 2’-deoxycytidine, a nucleoside that is part of DNA. This compound is formed through the oxidation of 5-methyl-2’-deoxycytidine by ten-eleven translocation (TET) enzymes. It plays a significant role in the active DNA demethylation pathway, which is crucial for epigenetic regulation in mammals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carboxyl-2’-deoxycytidine can be achieved through a P(V)-N activation strategy. This method involves the preparation of high-quality 5-hydroxymethyl-, 5-formyl-, and 5-carboxyl-2’-deoxycytidine triphosphates. The process starts with 2’-deoxythymidine and involves several steps, including the use of specific reagents and conditions to achieve the desired product .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the gram-scale synthesis of 5-Carboxyl-2’-deoxycytidine and its derivatives has been optimized. This involves the use of efficient synthetic strategies to produce the compound in larger quantities .
Chemical Reactions Analysis
Types of Reactions
5-Carboxyl-2’-deoxycytidine undergoes several types of chemical reactions, including oxidation and decarboxylation. The oxidation process is mediated by TET enzymes, which convert 5-methyl-2’-deoxycytidine to 5-hydroxymethyl-, 5-formyl-, and finally 5-carboxyl-2’-deoxycytidine .
Common Reagents and Conditions
Common reagents used in these reactions include TET enzymes and specific chemical derivatization agents. The conditions often involve controlled environments to ensure the precise conversion of the starting materials to the desired products .
Major Products Formed
The major products formed from these reactions include 5-hydroxymethyl-2’-deoxycytidine, 5-formyl-2’-deoxycytidine, and 5-carboxyl-2’-deoxycytidine. These products play crucial roles in the DNA demethylation pathway and epigenetic regulation .
Scientific Research Applications
5-Carboxyl-2’-deoxycytidine has several scientific research applications:
Chemistry: It is used in studies related to DNA methylation and demethylation processes.
Biology: It plays a role in understanding epigenetic regulation and gene expression.
Medicine: It is investigated for its potential as a biomarker for certain diseases, including cancer.
Industry: It is used in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of 5-Carboxyl-2’-deoxycytidine involves its role in the active DNA demethylation pathway. TET enzymes oxidize 5-methyl-2’-deoxycytidine to 5-carboxyl-2’-deoxycytidine, which is then decarboxylated to form unmodified cytosine. This process is crucial for maintaining the epigenetic landscape and regulating gene expression .
Comparison with Similar Compounds
5-Carboxyl-2’-deoxycytidine is similar to other oxidized derivatives of 2’-deoxycytidine, such as 5-hydroxymethyl-2’-deoxycytidine and 5-formyl-2’-deoxycytidine. it is unique in its role in the final step of the DNA demethylation pathway. Other similar compounds include 5-methyl-2’-deoxycytidine and 2’-deoxycytidine .
Properties
Molecular Formula |
C9H11N3O5 |
|---|---|
Molecular Weight |
241.20 g/mol |
IUPAC Name |
(2S,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolane-2-carboxylic acid |
InChI |
InChI=1S/C9H11N3O5/c10-5-1-2-12(9(16)11-5)6-3-4(13)7(17-6)8(14)15/h1-2,4,6-7,13H,3H2,(H,14,15)(H2,10,11,16)/t4-,6+,7-/m0/s1 |
InChI Key |
IXVVOPMSSSJGMB-JHYUDYDFSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)C(=O)O)O |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(5-Chlorothiophen-2-yl)methoxy]benzene-1,2-diamine](/img/structure/B13858468.png)
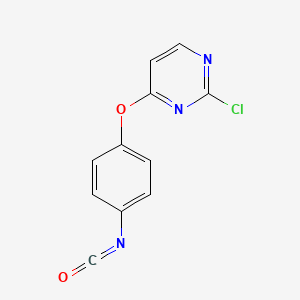
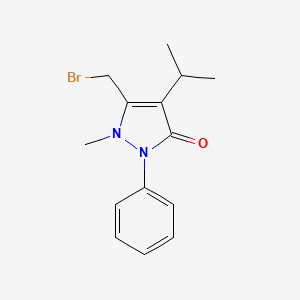
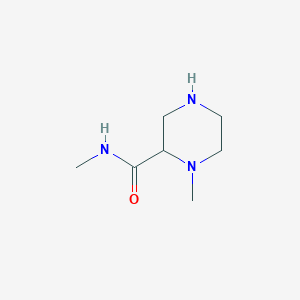
![2-[4-(Morpholine-4-carbonyl)phenyl]acetic acid](/img/structure/B13858490.png)
![Sodium 4-((E)-((1SR,4SR)-7,7-dimethyl-3-oxo-4-(sulfomethyl)bicyclo[2.2.1]heptan-2-ylidene)methyl)-benzaldehyde](/img/structure/B13858492.png)
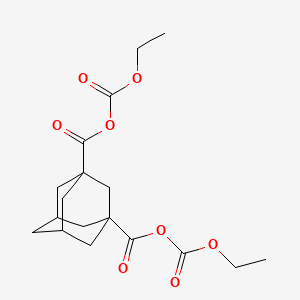
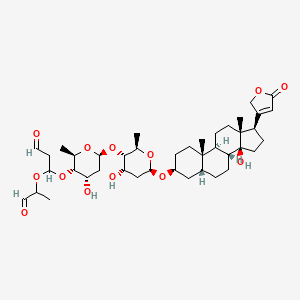
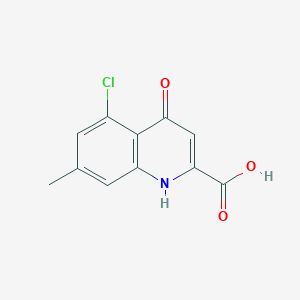
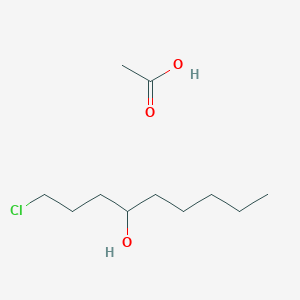
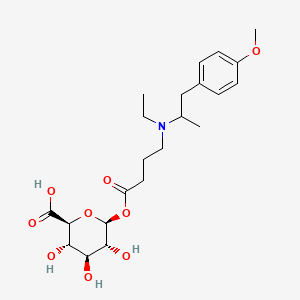
![1-[1-(bromomethyl)cyclopropyl]-2-methylBenzene](/img/structure/B13858520.png)
